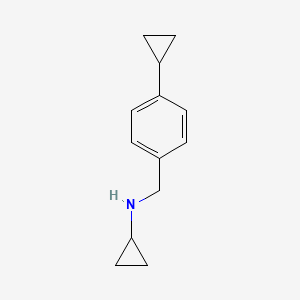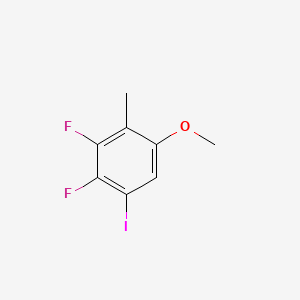
2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H7F2IO It is a derivative of benzene, characterized by the presence of fluorine, iodine, methoxy, and methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene typically involves multiple stepsThe reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous synthesis techniques. For example, a microreactor system can be used to achieve high-quality and efficient production. This system allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of the compound .
化学反応の分析
Types of Reactions
2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a substitution reaction might yield a compound with a different halogen, while a coupling reaction could produce a biaryl compound .
科学的研究の応用
2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism by which 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene exerts its effects involves its interaction with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged intermediate, which then undergoes further reactions to yield the final product. The pathways involved in these reactions are influenced by the presence of the fluorine, iodine, methoxy, and methyl groups, which affect the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
- 2,3-Difluoro-1-methoxy-4-methylbenzene
- 2,3-Difluoro-4-iodo-5-methoxy-1-methylbenzene
- 2,3-Difluoro-5-iodo-4-methoxy-1-methylbenzene
Uniqueness
Compared to similar compounds, 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents. The presence of both fluorine and iodine atoms, along with the methoxy and methyl groups, gives it distinct chemical properties that can be exploited in various applications. This uniqueness makes it a valuable compound for research and industrial purposes .
特性
分子式 |
C8H7F2IO |
|---|---|
分子量 |
284.04 g/mol |
IUPAC名 |
2,3-difluoro-1-iodo-5-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-4-6(12-2)3-5(11)8(10)7(4)9/h3H,1-2H3 |
InChIキー |
SPHDKCMLLHVXTD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1OC)I)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
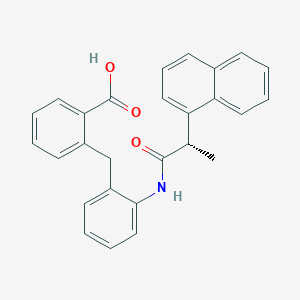
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
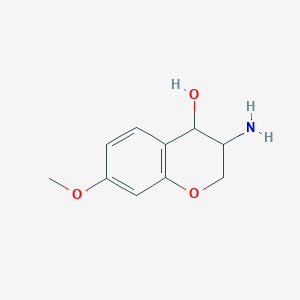
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
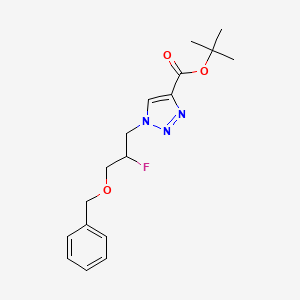
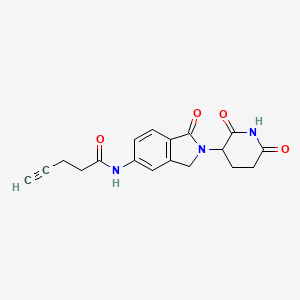
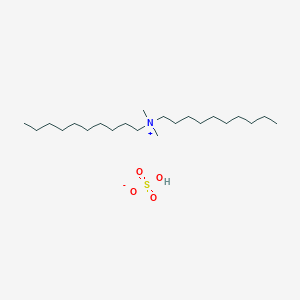
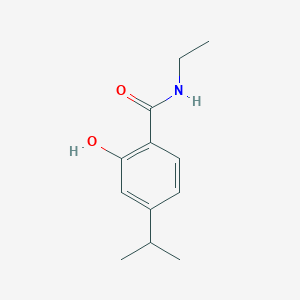
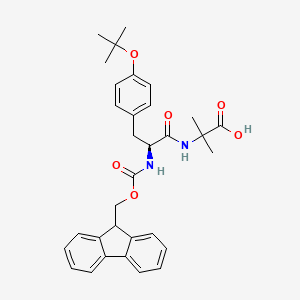
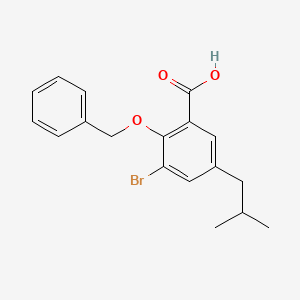
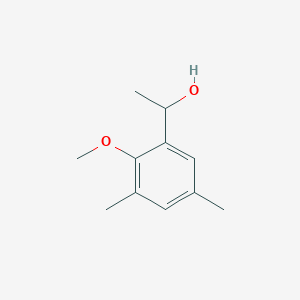
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
